molecular formula C19H24N2O2 B5079558 1-Phenoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol CAS No. 66307-43-5

1-Phenoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol

Cat. No.: B5079558
CAS No.: 66307-43-5
M. Wt: 312.4 g/mol
InChI Key: MHBQOAILOCNGPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol is a chemical compound of significant interest in medicinal chemistry research, designed around a phenoxyalkylaminoalkanol scaffold. This structure is recognized as a privileged motif in drug discovery, particularly for investigating neurological and cardiovascular targets . Compounds within this class have been widely studied as structural analogs of proven therapeutics like propranolol and mexiletine, suggesting potential research applications in the areas of ion channel modulation and receptor binding . The molecular framework, which incorporates a phenylpiperazine group linked to a phenoxypropan-2-ol chain, is frequently explored for its diverse biological activity. Close structural analogs of this compound have demonstrated a range of pharmacological properties in pre-clinical research, including anticonvulsant, local anesthetic, and analgesic effects . Some related molecules, such as Nesapidil, are well-established as calcium channel blockers with vasodilating activity . The mechanism of action for these compounds is often multi-target in nature. Research on analogs indicates potential activity at key receptor systems, including binding to sigma (σ), serotonin 5-HT1A, and alpha-2 (α2) receptors, as well as interaction with the serotonin transporter (SERT) . Additionally, this class of compounds has shown the ability to inhibit NMDA receptor-mediated currents and block voltage-gated sodium channels, which contributes to its investigation in models of neuropathic pain and epilepsy . This product is intended for research purposes only, specifically for use in vitro assays and as a building block in the synthesis of novel biologically active molecules . It is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c22-18(16-23-19-9-5-2-6-10-19)15-20-11-13-21(14-12-20)17-7-3-1-4-8-17/h1-10,18,22H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBQOAILOCNGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC=C2)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66307-43-5
Record name 1-Piperazineethanol, alpha-phenoxymethyl-4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066307435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002694742
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87136
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Methodologies for 1 Phenoxy 3 4 Phenylpiperazin 1 Yl Propan 2 Ol

Retrosynthetic Analysis and Strategic Precursor Selection for the Chemical Compound

A retrosynthetic analysis of 1-phenoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol reveals two primary disconnection points, leading to logical and accessible starting materials. The first key disconnection is at the ether linkage, suggesting phenol (B47542) and a three-carbon electrophilic synthon as precursors. The second critical disconnection is at the carbon-nitrogen bond of the piperazine (B1678402) ring, pointing to 1-phenylpiperazine (B188723) and a suitable three-carbon electrophile containing an epoxide or a related functional group.

This analysis identifies the following key precursors:

Phenol: Provides the phenoxy moiety of the target molecule.

1-Phenylpiperazine: Serves as the nucleophilic amine that introduces the substituted piperazine ring.

Classical Synthetic Routes for this compound

Approaches Involving Epoxide Ring-Opening with Piperazine Derivatives

The most prevalent and efficient method for synthesizing this compound involves the nucleophilic ring-opening of an epoxide. mdpi.comresearchgate.netnih.govencyclopedia.pub This reaction is highly regioselective, with the nucleophilic nitrogen of the piperazine derivative attacking the less sterically hindered carbon of the epoxide ring.

A common pathway starts with the synthesis of the intermediate 1,2-epoxy-3-phenoxypropane. This is typically achieved through a Williamson ether synthesis by reacting phenol with epichlorohydrin (B41342) in the presence of a base. acs.org Subsequently, the synthesized 1,2-epoxy-3-phenoxypropane is treated with 1-phenylpiperazine. The nucleophilic secondary amine of the piperazine attacks the terminal carbon of the epoxide ring, leading to its opening and the formation of the desired this compound. acs.org This reaction is often carried out in a suitable solvent, such as an alcohol or a polar aprotic solvent, and may be heated to facilitate the reaction.

The general reaction scheme is as follows:

Step 1 (Williamson Ether Synthesis): Phenol + Epichlorohydrin → 1,2-Epoxy-3-phenoxypropane

Step 2 (Epoxide Ring-Opening): 1,2-Epoxy-3-phenoxypropane + 1-Phenylpiperazine → this compound

This method is favored for its reliability, good yields, and the commercial availability of the starting materials.

Alternative Alkylation and Coupling Strategies in the Synthesis of the Chemical Compound

While epoxide ring-opening is the dominant strategy, alternative alkylation and coupling methods can also be employed. One such approach involves the direct alkylation of 1-phenylpiperazine with a suitable three-carbon chain containing a leaving group and a protected hydroxyl group. For instance, reacting 1-phenylpiperazine with 1-phenoxy-3-halopropan-2-ol (where the halo group is typically chloro or bromo) in the presence of a base would yield the target compound. However, the synthesis of the halo-alcohol precursor can be more complex than the epoxide route.

Coupling reactions, facilitated by various catalysts, can also be envisioned. For example, a palladium-catalyzed cross-coupling reaction could potentially be developed to form the C-N bond between a suitably functionalized phenoxypropanol derivative and 1-phenylpiperazine. While these alternative strategies offer potential for diversification and the synthesis of analogues, they are generally less common for this specific molecule due to the efficiency of the epoxide-based methods.

Advanced Synthetic Techniques and Green Chemistry Principles for this compound

In line with the growing emphasis on sustainable chemical manufacturing, advanced synthetic techniques and green chemistry principles are being increasingly applied to the synthesis of pharmaceutical intermediates. wisdomgale.comscispace.com For the synthesis of this compound, this could involve several improvements over classical methods.

The use of greener solvents, such as water or bio-based solvents, in place of traditional volatile organic compounds (VOCs) is a key consideration. Microwave-assisted synthesis can also be employed to accelerate reaction times, improve yields, and reduce energy consumption. Catalytic approaches, including the use of biocatalysts like enzymes, can offer high selectivity and milder reaction conditions. For example, a lipase (B570770) could potentially be used for the enantioselective acylation of the secondary alcohol, facilitating a kinetic resolution of the racemic mixture.

Furthermore, principles of atom economy can be enhanced by designing synthetic routes that minimize the formation of byproducts. Continuous flow chemistry presents another advanced technique that can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.

Stereoselective Synthesis and Chiral Resolution of Enantiomers of this compound

The central carbon atom bearing the hydroxyl group in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S forms). As the biological activity of chiral molecules often resides in a single enantiomer, methods for obtaining enantiomerically pure forms are crucial.

Stereoselective Synthesis: Asymmetric synthesis aims to directly produce a single enantiomer. This can be achieved by using chiral starting materials, chiral catalysts, or chiral auxiliaries. For instance, starting with an enantiomerically pure form of epichlorohydrin or glycidol (B123203) in the initial Williamson ether synthesis would lead to an enantiomerically enriched epoxide intermediate. Subsequent ring-opening with 1-phenylpiperazine would then yield the corresponding enantiomer of the final product. Asymmetric epoxidation reactions, such as the Sharpless asymmetric epoxidation, can also be employed to create the chiral epoxide from an allylic alcohol precursor.

Chiral Resolution: Alternatively, the racemic mixture of this compound can be synthesized and then the enantiomers separated in a process called chiral resolution. mdpi.com This can be accomplished through several techniques:

Classical Resolution: Involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by conventional methods like crystallization. Afterward, the resolving agent is removed to yield the pure enantiomers.

Chromatographic Resolution: Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase, is a powerful technique for separating enantiomers. mdpi.com

Enzymatic Resolution: Enzymes, being inherently chiral, can selectively react with one enantiomer in a racemic mixture. For example, a lipase could be used to selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. mdpi.com

Optimization of Reaction Conditions and Yields in the Preparation of the Chemical Compound

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound while minimizing costs and environmental impact. chemrxiv.org Several parameters can be fine-tuned for the key synthetic steps.

For the Williamson ether synthesis to form 1,2-epoxy-3-phenoxypropane, the choice of base, solvent, and temperature is critical. Stronger bases like sodium hydride may be used, but milder bases such as potassium carbonate are often sufficient and safer for large-scale production. The reaction temperature and time also need to be carefully controlled to ensure complete reaction while minimizing side reactions.

In the subsequent epoxide ring-opening step, the stoichiometry of the reactants, the choice of solvent, and the reaction temperature are important variables. researchgate.net Using a slight excess of the piperazine derivative can help drive the reaction to completion. The reaction is often performed at elevated temperatures to increase the reaction rate. The selection of an appropriate solvent that can dissolve both reactants and facilitate the reaction is also crucial.

Below is an interactive data table summarizing the optimization of reaction conditions for a similar epoxide ring-opening reaction, which can provide insights into the synthesis of the target compound.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ACN903-865-94
2TEAACN901256
3DIPEAACN901245
4PyridineACN901236
5K₂CO₃THF702442
6K₂CO₃Dioxane1001638
Data derived from a representative epoxide ring-opening reaction. researchgate.netnih.gov

This data illustrates that potassium carbonate in acetonitrile (B52724) at 90°C provides the best yields for this type of transformation. researchgate.netnih.gov Similar optimization studies would be conducted for the specific synthesis of this compound to establish the most efficient and scalable protocol.

Isolation, Purification, and Scale-Up Considerations for this compound

The successful synthesis of this compound is contingent upon effective isolation and purification of the final product. These processes, along with considerations for scaling up the synthesis, are crucial for obtaining a compound with the desired purity and for ensuring the economic viability and safety of larger-scale production.

Isolation and Purification Techniques

Following the completion of the reaction, the crude product must be isolated from the reaction mixture. A typical work-up procedure may involve removing the solvent under reduced pressure, followed by an extractive work-up to separate the product from any remaining starting materials, reagents, and by-products.

Crystallization:

Crystallization is a widely used and effective method for purifying solid organic compounds. The selection of an appropriate solvent or solvent system is critical for successful crystallization. The ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at elevated temperatures. For aryloxypropanolamines, a variety of solvent systems have been employed. For instance, recrystallization from a mixture of methyl ethyl ketone and ether has been reported for a similar compound. google.com

Another common strategy to facilitate crystallization and improve purity is the formation of a salt. As this compound contains basic nitrogen atoms, it can be converted to a salt, such as a hydrochloride or oxalate (B1200264) salt, by treatment with the corresponding acid. These salts often have well-defined crystalline structures and may be more readily purified by crystallization than the free base.

Chromatography:

In cases where crystallization does not yield a product of sufficient purity, or for the removal of closely related impurities, column chromatography is a valuable purification technique. The choice of the stationary phase (typically silica (B1680970) gel) and the mobile phase (a single solvent or a mixture of solvents) is determined by the polarity of the target compound and its impurities. For the purification of analogous compounds, solvent systems such as ethyl acetate (B1210297) in heptane (B126788) have been utilized. nih.gov

Scale-Up Considerations

Transitioning a synthetic procedure from a laboratory scale to an industrial scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and reproducible process.

Reaction Conditions:

Exothermicity: The ring-opening of an epoxide is an exothermic process. On a large scale, the heat generated can lead to a rapid increase in temperature, potentially causing side reactions, degradation of the product, or creating a safety hazard. Therefore, careful control of the reaction temperature through efficient cooling and controlled addition of reagents is paramount.

Mixing: Ensuring efficient mixing becomes more challenging in large reactors. Inadequate mixing can lead to localized "hot spots" and incomplete reactions.

Reaction Time: Reaction times may need to be adjusted on a larger scale to ensure complete conversion.

Purity and By-products:

Regioselectivity: While the nucleophilic attack on the epoxide is generally regioselective, the formation of the undesired primary alcohol isomer can become more significant on a larger scale if reaction conditions are not carefully controlled.

Bis-alkylation: A potential side reaction is the reaction of the newly formed hydroxyl group of the product with another molecule of the epoxide, or the reaction of both nitrogen atoms of a piperazine starting material if it is not mono-substituted. Careful control of the stoichiometry of the reactants is crucial to minimize the formation of such by-products.

Downstream Processing:

Isolation and Purification: The choice of isolation and purification methods must be scalable. Large-scale crystallizations require specialized equipment to control cooling rates and ensure consistent crystal size and morphology. Large-scale chromatography is often costly and is typically avoided if possible in favor of optimized crystallization procedures.

Solvent Handling: The use of large volumes of solvents in scale-up operations necessitates careful consideration of safety (flammability) and environmental impact. The selection of less hazardous and more environmentally benign solvents is an important aspect of green chemistry in industrial processes.

Molecular Mechanisms and Receptor Interactions of 1 Phenoxy 3 4 Phenylpiperazin 1 Yl Propan 2 Ol

Theoretical Frameworks of Ligand-Receptor Binding Modalities

The interaction between a ligand, such as 1-Phenoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol, and a receptor is governed by the principles of molecular recognition. The affinity of a ligand for a receptor, often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a measure of the strength of the binding interaction. High affinity indicates a strong binding, which is often a prerequisite for pharmacological activity.

Selectivity, on the other hand, refers to the ability of a ligand to bind preferentially to one receptor subtype over others. This is a crucial aspect in drug design, as it can minimize off-target effects. The chemical structure of this compound contains two key pharmacophores: the 1-phenoxy-propan-2-ol unit, which is common in beta-adrenergic receptor antagonists, and the 4-phenylpiperazine moiety, a well-established feature in ligands for serotonergic and dopaminergic receptors. The combination of these pharmacophores suggests a potential for a multi-target receptor binding profile.

Investigation of G-Protein Coupled Receptor (GPCR) Affinity and Selectivity of the Chemical Compound

The arylpiperazine group is a versatile scaffold known to interact with a range of GPCRs, particularly those for serotonin (B10506), adrenaline, and dopamine (B1211576). The following sections explore the documented and inferred interactions of this compound with these receptor families.

Serotonergic Receptor Subtype Interactions (e.g., 5-HT1A, 5-HT2A, 5-HT7)

Research on structurally similar compounds suggests that the 4-phenylpiperazine moiety is a strong determinant for affinity towards serotonin receptors. Studies on a series of 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives have demonstrated high nanomolar affinity for the 5-HT1A receptor. nih.gov For instance, a compound in this series with a 2-methoxyphenylpiperazine group exhibited a Ki of 2.3 nM for the 5-HT1A receptor. nih.gov Furthermore, another study on N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (B1241708) reported a high selectivity and a binding constant of 1.2 nM for the 5-HT1A receptor. mdpi.com

Receptor SubtypeBinding Affinity (Ki) of Structurally Related CompoundsReference Compound
5-HT1A 2.3 nM1-(5-fluorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol
5-HT1A 1.2 nMN-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate
5-HT2A High affinity suggested by structural similarityN/A
5-HT7 Potential for interaction based on the arylpiperazine moietyN/A

Adrenergic Receptor Subtype Interactions (e.g., α1, β-adrenergic)

The 1-phenoxy-propan-2-ol scaffold is a classic pharmacophore for β-adrenergic receptor antagonists. A study on a series of 1-(substituted-phenoxy)-3-(substituted-phenoxyalkylpiperazin-1-yl)propan-2-ol derivatives investigated their affinity for α-adrenoceptors. nih.gov One of the compounds in this series, designated as compound 10, which shares the core structure of this compound, demonstrated a binding affinity (Ki) of 781 nM for the α1-adrenoceptor. nih.gov This indicates a moderate interaction with this receptor subtype.

The potential for interaction with β-adrenergic receptors is also suggested by the propanolamine (B44665) backbone. Research on other propanol (B110389) derivatives has shown selective blockade of β-adrenoceptors, supporting the hypothesis that this class of compounds can engage with these receptors. nih.gov

Receptor SubtypeBinding Affinity (Ki) of a Structurally Related CompoundReference Compound
α1-Adrenoceptor 781 nMA 1-(substituted-phenoxy)-3-(substituted-phenoxyalkylpiperazin-1-yl)propan-2-ol derivative (compound 10)
β-Adrenergic Potential for interaction based on the 1-phenoxy-propan-2-ol scaffoldN/A

Dopaminergic Receptor Subtype Interactions

The 4-phenylpiperazine scaffold is a common structural element in ligands that exhibit affinity for dopamine receptors, particularly the D2-like family (D2, D3, and D4). Studies on various indazole and piperazine (B1678402) derivatives have highlighted the importance of this moiety for achieving high affinity at the D2 receptor. nih.gov While specific binding data for this compound at dopaminergic receptors has not been reported, its chemical structure suggests that it may interact with these targets.

Exploration of Other Neurotransmitter Receptor Binding Profiles of the Chemical Compound

The binding profile of this compound at other neurotransmitter receptors has not been extensively documented in the available scientific literature. Further research would be necessary to fully characterize its interactions with other receptor systems, such as histaminergic or cholinergic receptors.

Modulation of Monoamine Transporters (SERT, NET, DAT) by this compound

In addition to receptor binding, the arylpiperazine moiety can also confer affinity for monoamine transporters. A study on 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives found that some of these compounds exhibited high affinity for the serotonin transporter (SERT). nih.gov For example, one derivative showed a Ki of 12 nM for SERT. nih.gov This suggests that this compound may also modulate serotonergic neurotransmission by inhibiting serotonin reuptake. The potential for interaction with the dopamine transporter (DAT) and the norepinephrine (B1679862) transporter (NET) is also plausible given the pharmacology of other piperazine derivatives, although specific data for the compound is lacking.

TransporterBinding Affinity (Ki) of a Structurally Related CompoundReference Compound
SERT 12 nM1-(5-fluorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol
NET Potential for interaction based on structural similarityN/A
DAT Potential for interaction based on structural similarityN/A

Enzyme Inhibition and Activation Studies related to the Chemical Compound

Research into the biological activity of this compound and its substituted derivatives has identified it as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). This enzyme is a key negative regulator in the insulin (B600854) signaling pathway, and its inhibition is a therapeutic strategy for the treatment of type 2 diabetes.

A study involving a series of substituted phenoxy-3-piperazin-1-yl-propan-2-ols demonstrated their potential as PTP1B inhibitors. In this investigation, two specific derivatives, designated as molecules 4a and 5b, were evaluated for their in vitro PTP1B inhibitory activity. At a concentration of 100 µM, these compounds exhibited significant inhibition of the enzyme. nih.gov

The inhibitory effects of these compounds are summarized in the table below.

CompoundConcentration (µM)PTP1B Inhibition (%)
Molecule 4a 10031.58
Molecule 5b 10035.90

This interactive data table is based on in vitro research findings. nih.gov

These findings highlight the potential of the phenoxy-3-piperazin-1-yl-propan-2-ol scaffold in the design of new PTP1B inhibitors. nih.gov

Ion Channel Modulation and Gating Properties affected by the Chemical Compound

Currently, there is no available scientific literature detailing the specific effects of this compound on the modulation of ion channels or their gating properties.

Intracellular Signaling Cascades Triggered by this compound (e.g., cAMP, IP3)

There are no studies available in the current scientific literature that have investigated the direct impact of this compound on intracellular signaling cascades such as the cyclic adenosine (B11128) monophosphate (cAMP) or inositol (B14025) trisphosphate (IP3) pathways.

Computational Modeling and Molecular Docking Studies to Elucidate Binding Modes

To understand the molecular basis for the inhibitory activity of phenoxy-3-piperazin-1-yl-propan-2-ol derivatives against Protein Tyrosine Phosphatase 1B (PTP1B), molecular docking studies have been conducted. These computational analyses provide insights into the binding conformations of these inhibitors within the active site of the PTP1B enzyme. nih.gov

The docking studies revealed that the interaction with a specific amino acid residue is crucial for the inhibitory activity of these compounds. It was determined that the formation of a hydrogen bond with Arginine 221 (Arg221) within the PTP1B active site is an important factor for the observed inhibition. nih.gov This interaction helps to stabilize the inhibitor-enzyme complex, thereby blocking the enzyme's catalytic function. These computational findings are instrumental in the rational design of more potent and selective PTP1B inhibitors based on the this compound scaffold. nih.gov

Structure Activity Relationship Sar Studies of 1 Phenoxy 3 4 Phenylpiperazin 1 Yl Propan 2 Ol and Its Analogues

Identification of Key Pharmacophoric Features within the Chemical Compound

The chemical structure of 1-phenoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol comprises three key pharmacophoric moieties: the phenoxy group, the 4-phenylpiperazine group, and the propan-2-ol linker. Each of these components plays a crucial role in the molecule's interaction with its biological targets.

The Aryl Group (Phenoxy): This lipophilic group is often involved in van der Waals or hydrophobic interactions within the binding pocket of a receptor. Its electronic properties and the potential for substitution allow for the modulation of binding affinity and selectivity.

The Basic Amine Center (Piperazine Nitrogen): The nitrogen atom in the piperazine (B1678402) ring is typically protonated at physiological pH, forming a cationic center. This charged group is crucial for forming a strong ionic bond with an anionic residue (e.g., an aspartate) in the receptor's binding site.

The Hydroxyl Group: The secondary alcohol on the propan-2-ol linker is a key hydrogen bond donor and acceptor. This feature is critical for anchoring the ligand within the receptor binding site through specific hydrogen bond interactions.

Impact of Structural Modifications on the Phenoxy Moiety on Biological Activity

Modifications to the phenoxy ring have a significant impact on the biological activity of aryloxypropanolamine compounds. The nature and position of substituents can influence receptor affinity and selectivity.

In related series of beta-adrenoceptor blocking agents, it has been demonstrated that the substitution pattern on the aromatic ring is a key determinant of cardioselectivity. For instance, in a series of 1-(para-substituted aryloxy)-3-(isopropylamino)propan-2-ol type compounds, cardioselectivity was found to be dependent on the linear length of the para-substituent. nih.gov A minimal length of 5.0 Å was required, with rigid, coplanar groups affording the highest cardioselectivity. nih.gov This suggests that steric hindrance at one receptor subtype (β2) that is not present at another (β1) can be introduced through specific substitutions on the phenoxy moiety. nih.gov

Furthermore, the introduction of ester functionalities into the aryl portion of (aryloxy)propanolamine systems has been explored to create short-acting beta-blockers. nih.gov This indicates that the phenoxy group can be modified to influence the metabolic stability and duration of action of these compounds.

Influence of Substitutions and Conformations within the Piperazine Ring

The piperazine ring and its substituents are critical for the affinity and selectivity of these compounds for various receptors, including dopamine (B1211576) and serotonin (B10506) receptors. nih.govmdpi.comdocumentsdelivered.com

Studies on a series of 1-piperazino-3-arylindans have shown that substitutions on the piperazine ring can significantly increase affinity for D1 dopamine receptors. nih.govacs.org Potent D1 and D2 antagonism was observed in derivatives with relatively small substituents at the 2-position of the piperazine ring, such as methyl, dimethyl, or spirocyclic groups. nih.govacs.org This suggests that the piperazine moiety can induce different binding modes at dopamine receptor sites. nih.govacs.org

In another study focusing on dopamine D3 receptor ligands, it was found that N-substitution on the piperazine ring can accommodate various substituted indole (B1671886) rings, and that a direct connection of the heterocyclic ring to the piperazine is not necessary to maintain high affinity and selectivity. nih.govdocumentsdelivered.com Linkers such as an amide or a methylene (B1212753) group can be utilized. nih.govdocumentsdelivered.com

The following table summarizes the effects of various substitutions on the piperazine ring on dopamine receptor affinity, based on a study of N-heterocyclic substituted piperazine analogues. nih.gov

CompoundPiperazine N-Substituent LinkerHeterocycleD2 Ki (nM)D3 Ki (nM)D3/D2 Selectivity
(-)-10e Amide2-Indole47.50.5783.3
(+)-10e Amide2-Indole1133.7330.3
10g Amide2-IndazoleHigh AffinityHigh Affinity-
10i Amide2-Benzo[b]thiopheneHigh AffinityHigh Affinity-
22 Direct5-Indole30215

Role of the Propan-2-ol Chain and Hydroxyl Group in Receptor Binding and Function

The propan-2-ol linker is a common structural feature in many biologically active compounds, including the well-known class of beta-blockers (aryloxypropanolamines). researchgate.netresearchgate.net This linker positions the basic amine and the hydroxyl group in a specific spatial orientation that is optimal for receptor binding.

The secondary hydroxyl group on the propan-2-ol chain is of paramount importance for the biological activity of these compounds. It acts as a crucial hydrogen bond donor and acceptor, forming a key interaction with a specific site on the receptor. researchgate.net This hydrogen bond is often considered an essential anchoring point for the ligand within the binding pocket. The importance of this hydroxyl group is highlighted by the fact that its removal or modification often leads to a significant decrease or complete loss of biological activity.

Stereochemical Considerations and Enantiomeric Activity Profiles in SAR Studies of the Chemical Compound

The propan-2-ol backbone of this compound contains a chiral center at the carbon atom bearing the hydroxyl group. This gives rise to two enantiomers, (R) and (S), which can exhibit significantly different pharmacological properties. researchgate.net

In many classes of drugs with a similar aryloxypropanolamine scaffold, such as beta-blockers, the biological activity resides predominantly in one of the enantiomers. For example, the (S)-enantiomer of propranolol (B1214883) is responsible for its beta-blocking activity, while the (R)-enantiomer is much less active. This stereoselectivity arises from the three-dimensional arrangement of the pharmacophoric groups, which allows for a more favorable interaction of one enantiomer with the chiral environment of the receptor binding site.

In a study of dopamine D3 receptor ligands, the enantiomers of the most potent racemic compound exhibited differential activity. The (-)-enantiomer displayed higher affinity at both D2 and D3 receptors compared to its (+)-enantiomer. nih.govdocumentsdelivered.com This underscores the importance of considering stereochemistry in the design and evaluation of new analogues.

Design and Synthesis of Novel Analogues and Derivatives of this compound

The design and synthesis of novel analogues of this compound are driven by the desire to improve potency, selectivity, and pharmacokinetic properties. A common strategy involves the modification of the core scaffold by introducing different substituents or by replacing one of the moieties with a bioisostere.

For example, novel heterocyclic derivatives have been synthesized where the phenoxy group is replaced by a 3-(5-((4-phenylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-3-yl)phenoxy moiety. acs.orgnih.govnih.gov The synthesis of these compounds typically involves a multi-step process. acs.orgnih.gov A key intermediate, 3-(5-((4-arylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-3-yl)phenol, is first prepared and then reacted with epibromohydrin (B142927) in a Williamson ether synthesis. acs.orgnih.gov The final step involves the opening of the resulting epoxy ring with a secondary amine to yield the target propan-2-ol derivative. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis of the Chemical Compound Series

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netzenodo.org This approach allows for the prediction of the activity of novel compounds and provides insights into the structural features that are important for activity.

For a series of compounds related to this compound, a QSAR study would typically involve the calculation of various molecular descriptors for each compound. These descriptors can be classified as electronic (e.g., Hammett constants, dipole moment), steric (e.g., molar refractivity, van der Waals volume), hydrophobic (e.g., logP), and topological. nih.govpensoft.net

A statistical method, such as multiple linear regression or partial least squares, is then used to build a model that correlates a selection of these descriptors with the observed biological activity. A good QSAR model should have high statistical quality, characterized by a high correlation coefficient (R²) and a low standard error of estimate, as well as good predictive ability, as assessed by cross-validation techniques. researchgate.net

For instance, in a QSAR study of CCR5 antagonists with a related piperidine (B6355638) scaffold, it was found that lipophilicity and the presence of electron-donating substituents were important for binding affinity. nih.gov 3D-QSAR methods, such as Molecular Shape Analysis (MSA), revealed the importance of the relative negative charge on certain parts of the molecule for activity. nih.gov Such models can guide the design of new analogues with potentially enhanced activity.

Advanced Analytical Methodologies for 1 Phenoxy 3 4 Phenylpiperazin 1 Yl Propan 2 Ol

High-Resolution Spectroscopic Characterization Techniques (Beyond Basic Identification)

High-resolution spectroscopy provides unparalleled detail into the molecular architecture and behavior of 1-Phenoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

While standard one-dimensional ¹H and ¹³C NMR are fundamental for confirming the basic structure of this compound, advanced 2D NMR techniques are required to elucidate its preferred conformation and molecular dynamics in solution. researchgate.netipb.pt Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful. A NOESY experiment detects spatial proximity between protons, allowing for the determination of the molecule's three-dimensional shape. researchgate.net

For this compound, NOESY can reveal key correlations between the protons of the phenoxy group, the propanol (B110389) backbone, and the phenylpiperazine moiety. For instance, observing NOE cross-peaks between specific protons on the phenyl ring and the piperazine (B1678402) ring can help define the rotational orientation of these groups relative to each other. mdpi.com This information is critical for understanding how the molecule might interact with biological targets. The relative populations of different conformers, such as chair or boat forms of the piperazine ring, can be inferred from these studies. researchgate.net

Table 1: Illustrative NOESY Correlations for Conformational Analysis This table is based on theoretical proximities in a likely conformation and serves as an example of data that would be generated.

Interacting Protons Moiety 1 Moiety 2 Implied Information
H on Phenoxy Ring Phenoxy Propanol Backbone Orientation of the phenoxy group relative to the chiral center.
H on Phenyl Ring Phenylpiperazine Piperazine Ring Torsional angle and steric arrangement of the phenyl group.
Axial/Equatorial H Piperazine Ring Propanol Backbone Preferred conformation (chair/boat) of the piperazine ring.

High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography and tandem mass spectrometry (LC-MS/MS), provides exact mass measurements, enabling the unambiguous determination of the elemental composition of the parent compound and its metabolites. mdpi.com This technique is indispensable for structural confirmation and for preclinical metabolite profiling studies. The high resolving power of instruments like Quadrupole Time-of-Flight (QTOF) analyzers allows for differentiation between compounds with very similar nominal masses. nih.gov

When analyzing this compound, electrospray ionization (ESI) in positive mode would likely generate a protonated molecule [M+H]⁺. Subsequent collision-induced dissociation (CID) would produce a characteristic fragmentation pattern. Based on studies of similar phenylpiperazine structures, key fragmentations would involve the cleavage of the piperazine ring and the bonds connecting it to the propanol side chain. researchgate.netxml-journal.net Common fragment ions for phenylpiperazines include m/z values of 119, 70, and 56, which correspond to different parts of the fragmented piperazine structure. xml-journal.net In metabolite profiling, HRMS can detect mass shifts corresponding to metabolic transformations (e.g., hydroxylation, glucuronidation), allowing for the tentative identification of metabolic products in complex biological samples like plasma or liver microsomes. semanticscholar.org

Table 2: Predicted HRMS Fragmentation Data for this compound Based on the compound's structure (C₁₉H₂₄N₂O₂) and known fragmentation of phenylpiperazines.

Ion Calculated Exact Mass (m/z) Proposed Structure / Origin
[M+H]⁺ 313.1911 Protonated Parent Molecule
[M+H-H₂O]⁺ 295.1805 Loss of water from the hydroxyl group.
Fragment 1 175.1226 [C₁₁H₁₅N₂]⁺ - Phenylpiperazine ethyl fragment.
Fragment 2 162.1152 [C₁₀H₁₄N₂]⁺ - Phenylpiperazine moiety.
Fragment 3 138.0655 [C₉H₈O]⁺ - Phenoxy-ethene fragment.

X-ray Crystallography for Solid-State Structural Elucidation of the Chemical Compound and its Co-crystals

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid, crystalline state. This technique provides absolute confirmation of the molecule's connectivity, stereochemistry at the chiral center (C2 of the propanol chain), and its conformation in the crystal lattice.

Furthermore, X-ray crystallography is essential in the study of pharmaceutical co-crystals, which are crystalline materials composed of two or more different molecules in the same crystal lattice. nih.gov By co-crystallizing this compound with pharmaceutically acceptable coformers (e.g., dicarboxylic acids, amides), it may be possible to modify its physicochemical properties. ijper.orgsemanticscholar.org Crystallographic analysis of such co-crystals would reveal the specific non-covalent interactions (e.g., hydrogen bonds, π-stacking) between the active compound and the coformer that stabilize the crystal structure. veranova.com This structural insight is fundamental to crystal engineering and the rational design of new solid forms of the compound. semanticscholar.org

Table 3: Potential Coformers and Interactions for Co-crystal Formation

Coformer Class Example Coformer Potential Interaction Site on Target Compound Type of Interaction
Dicarboxylic Acids Succinic Acid Propanol -OH, Piperazine N Hydrogen Bonding
Amides Nicotinamide Propanol -OH, Piperazine N Hydrogen Bonding
Phenols Resorcinol Phenoxy O, Propanol -OH Hydrogen Bonding, π-stacking

Chromatographic Techniques for Purity Assessment and Quantification in Biological Matrices (Preclinical)

Chromatographic methods are the cornerstone of purity assessment and the quantification of drugs in complex biological fluids, which is a critical component of preclinical pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for determining the purity of a drug substance and for separating it from any impurities or degradation products. For this compound, a reversed-phase HPLC method would be most appropriate.

The method would typically employ a C18 stationary phase, which separates compounds based on their hydrophobicity. A mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be used to elute the compound from the column. Detection is commonly achieved using a UV-Vis or Diode Array Detector (DAD), which leverages the chromophores (the phenyl and phenoxy rings) present in the molecule. Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 4: Representative HPLC Method for Purity Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 10 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detector UV-Vis Diode Array Detector (DAD) at 254 nm
Injection Volume 10 µL
Expected Retention Time ~8-10 minutes

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Quantification in Complex Mixtures

For quantifying low concentrations of this compound in complex biological matrices such as plasma, serum, or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. nih.govethernet.edu.et This technique offers exceptional sensitivity and selectivity, allowing for the detection of the analyte at ng/mL or even pg/mL levels. nih.gov

The method involves three key stages: sample preparation, chromatographic separation, and mass spectrometric detection. researchgate.net Sample preparation typically involves protein precipitation or liquid-liquid extraction to remove interfering matrix components. The extract is then injected into an LC system, often using a rapid gradient to ensure high throughput. The eluent is directed into a triple quadrupole mass spectrometer, which is operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the [M+H]⁺ ion) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other compounds in the matrix.

Table 5: Proposed LC-MS/MS Parameters for Quantification in Plasma

Parameter Condition
Sample Preparation Protein precipitation with acetonitrile, followed by centrifugation.
LC Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase Gradient of 0.1% Formic Acid in Water and 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode
Detection Mode Multiple Reaction Monitoring (MRM)
Analyte MRM Transition m/z 313.2 → 175.1
Internal Standard MRM (Using a stable isotope-labeled or structurally similar compound)
Linearity Range 0.1 - 200 ng/mL

Theoretical and Future Directions in 1 Phenoxy 3 4 Phenylpiperazin 1 Yl Propan 2 Ol Research

Theoretical Potential for Development as a Novel Therapeutic Agent (Based on Preclinical Findings)

The therapeutic potential of 1-Phenoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol can be inferred from its structural components. The phenoxypropanolamine scaffold is the cornerstone of many beta-adrenergic receptor antagonists (beta-blockers) used in cardiovascular medicine. Concurrently, the arylpiperazine motif is a versatile and indispensable pharmacophore found in a multitude of Central Nervous System (CNS) active agents. nih.gov

Derivatives of arylpiperazine have been developed as promising leads for treating a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. nih.govingentaconnect.com Furthermore, preclinical studies on various arylpiperazine compounds have demonstrated potential in treating neuropathic pain. mdpi.com Recent research has also highlighted the anti-proliferative activity of arylpiperazine derivatives in various cancer cell lines, suggesting a potential role in oncology. mdpi.comnih.gov Separately, novel phenoxypropanolamine derivatives have been identified as selective inhibitors of the 20S proteasome, a key target in cancer therapy. nih.gov

Based on these findings, the theoretical therapeutic applications for this compound could span several disease areas:

Neurological and Psychiatric Disorders: Leveraging the known CNS activity of the phenylpiperazine core, this compound could be investigated for mood disorders, anxiety, or neurodegenerative diseases. nih.gov

Oncology: The demonstrated anti-proliferative effects of both arylpiperazines and the proteasome-inhibiting potential of phenoxypropanolamines suggest a rationale for screening this compound against various cancer types. mdpi.comnih.govnih.govnih.gov

Cardiovascular Disease: While the phenylpiperazine moiety adds complexity, the underlying phenoxypropanolamine structure suggests a potential for modulation of adrenergic receptors, which could be explored for cardiovascular applications.

Exploration of Polypharmacology and Multi-Target Ligand Design Strategies

Polypharmacology, the design of single chemical entities that act on multiple biological targets simultaneously, is an emerging paradigm in drug discovery for treating complex, multifactorial diseases. The structure of this compound makes it an ideal candidate for investigation as a multi-target-directed ligand (MTDL).

The phenylpiperazine moiety is known for its promiscuity, often binding to a range of receptors, including various serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptor subtypes. nih.gov The phenoxypropanolamine scaffold is classically associated with adrenergic receptors. A single molecule that combines these activities could theoretically offer a synergistic therapeutic effect for conditions where multiple pathways are implicated, such as in certain psychiatric disorders with comorbid cardiovascular symptoms. Designing an MTDL based on this scaffold could aim to intentionally balance activities at CNS and cardiovascular targets to achieve a unique therapeutic profile that is distinct from administering two separate drugs.

Table 1: Comparison of Traditional Polytherapy vs. Polypharmacology
FeatureTraditional PolytherapyPolypharmacology (MTDL Approach)
Concept Use of multiple, selective drugs to hit different targets.Use of a single, multi-target drug to hit different targets.
Pharmacokinetics Complex; potential for drug-drug interactions between multiple agents.Simplified; a single, more predictable pharmacokinetic profile.
Patient Compliance Can be lower due to complex dosing regimens with multiple pills.Potentially higher due to simplified dosing (one agent).
Development Focuses on achieving high selectivity for a single target.Focuses on designing a desired activity profile across multiple targets.

Application in Chemical Biology as a Molecular Probe for Target Validation

A molecular probe is a small molecule used to study and validate the role of a specific biological target (e.g., an enzyme or receptor) in cellular and disease processes. An ideal probe is highly potent and, crucially, selective for its intended target over all others to ensure that the observed biological effects can be confidently attributed to the modulation of that single target.

Given the inherent potential for polypharmacology, this compound in its current form may not be an ideal molecular probe due to likely off-target activities. However, it serves as an excellent starting point for a medicinal chemistry program aimed at developing selective probes. nih.gov Through systematic structural modifications—a process known as structure-activity relationship (SAR) studies—derivatives could be synthesized to optimize selectivity for one of its potential targets. For instance, researchers could develop analogues that are highly selective for a specific serotonin receptor subtype, an adrenergic receptor, or a proteasome subunit. nih.govnih.gov Such a selective probe would be invaluable for elucidating the specific function and therapeutic relevance of its target protein.

Concepts for Advanced Drug Delivery Systems and Formulation Sciences for the Chemical Compound (Theoretical)

Compounds containing multiple aromatic rings and aliphatic chains, such as this compound, are often characterized by high lipophilicity and poor aqueous solubility. nih.gov These properties can lead to low oral bioavailability, posing a significant challenge for drug development. wuxiapptec.com Advanced formulation strategies are therefore critical to improving the compound's pharmacokinetic profile.

Theoretical drug delivery concepts for this compound could include:

Particle Size Reduction: Techniques like micronization and nanonization increase the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate. asianjpr.com Nanocrystal technology, in particular, has been effective for hydrophobic pharmaceuticals. asianjpr.com

Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are lipid-based formulations that form fine oil-in-water emulsions upon gentle agitation in the aqueous environment of the gut. nih.gov These systems can solubilize the drug and enhance its absorption.

Amorphous Solid Dispersions: Dispersing the crystalline drug within a polymer matrix to create an amorphous solid dispersion can significantly improve its solubility and dissolution rate. researchgate.net

Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, effectively shielding the drug from the aqueous environment and increasing its apparent solubility. asianjpr.com

Table 2: Theoretical Formulation Strategies for this compound
StrategyMechanism of ActionPotential Advantage
Nanonization Increases surface area by reducing particle size to the nanometer scale.Improved dissolution velocity and saturation solubility. asianjpr.com
Lipid-Based Systems (e.g., SEDDS) Drug is dissolved in a mixture of oils and surfactants, forming a micro/nano-emulsion in vivo.Enhanced solubilization and absorption, may bypass first-pass metabolism. nih.gov
Solid Dispersions The drug is dispersed in an amorphous state within a hydrophilic polymer carrier.Maintains the drug in a higher energy, more soluble state. researchgate.net
Cyclodextrin Complexes The hydrophobic drug molecule is encapsulated within the cyclodextrin cavity.Increases aqueous solubility and can improve chemical stability. asianjpr.com

Identification of Unexplored Biological Activities and Novel Mechanisms of Action for the Chemical Compound

The modular nature of this compound suggests that its biological activity may extend beyond the classical targets associated with its core scaffolds. The N-phenylpiperazine subunit, while prominent in CNS research, has been successfully incorporated into agents for other therapeutic areas. nih.gov Recent research has uncovered that arylpiperazine derivatives possess potential as anti-proliferative agents for various cancers, including prostate and breast cancer, and may also have anti-inflammatory and antidiabetic properties. mdpi.comnih.govbiomedpharmajournal.org

Furthermore, the phenoxypropanolamine scaffold has been shown to yield compounds that can selectively inhibit subunits of the 20S proteasome, a mechanism of action entirely different from its traditional role in adrenergic blockade. nih.gov This discovery opens a new avenue for exploring this chemical class as potential anticancer or anti-inflammatory agents.

Future research could leverage modern drug discovery techniques to uncover novel activities:

High-Throughput Phenotypic Screening: Testing the compound against a wide array of cell-based assays representing different disease states can reveal unexpected biological effects.

Computational Target Prediction: In silico methods, including machine learning and artificial intelligence, can analyze the compound's structure to predict potential interactions with a vast number of known protein targets, guiding experimental validation. nih.govplos.orgnih.gov

Scaffold Hopping and Library Synthesis: Creating a library of related analogues and screening them broadly can help identify novel scaffolds with unique and unexpected biological activities. semanticscholar.org

Challenges and Opportunities in the Academic Research and Development of Phenoxypropanolamine Derivatives

The development of phenoxypropanolamine derivatives, particularly complex ones like this compound, involves both significant challenges and compelling opportunities.

The primary challenges in developing such compounds, especially for CNS indications, include the immense complexity of the nervous system, an incomplete understanding of many disease mechanisms, and the difficulty of ensuring that a drug can cross the blood-brain barrier. patsnap.comsimbecorion.comlindushealth.com Clinical trials for CNS disorders have historically high failure rates, making development a costly and high-risk endeavor. simbecorion.com From a chemical perspective, achieving selectivity can be a major hurdle, as the inherent promiscuity of scaffolds like phenylpiperazine can lead to unwanted side effects.

Table 3: Challenges and Opportunities in Phenoxypropanolamine Derivative R&D
ChallengesOpportunities
Achieving target selectivity and minimizing off-target effects.Rational design of multi-target ligands for complex diseases. nih.gov
Overcoming the blood-brain barrier for CNS indications. lindushealth.comRepurposing existing scaffolds for new indications like oncology or inflammation. mdpi.comnih.gov
High cost and high failure rate of clinical drug development. simbecorion.combmj.comModular synthesis enables rapid generation of diverse chemical libraries.
Incomplete understanding of complex disease pathophysiology. patsnap.comUse of AI and machine learning for target prediction and de novo design. nih.govdigitellinc.com
Crowded intellectual property space for classical targets.Exploration of underrated scaffolds to generate novel intellectual property. nih.gov

Q & A

Q. How can researchers optimize the synthesis of 1-Phenoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol to achieve high purity and yield?

  • Methodological Answer : The synthesis involves nucleophilic substitution between phenoxypropanol derivatives and 4-phenylpiperazine. Key parameters include:
  • Reaction Conditions : Use polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours to enhance reactivity .
  • Catalysts : Employ bases like K₂CO₃ to deprotonate intermediates and accelerate alkylation .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate high-purity product (>95%) .

Q. What characterization techniques are essential to confirm the structural integrity of this compound?

  • Methodological Answer : A multi-technique approach is required:
  • NMR Spectroscopy : ¹H and ¹³C NMR validate proton environments and carbon frameworks (e.g., phenolic OCH₃ at δ 3.8 ppm; piperazine CH₂ at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 357.21) .
  • Elemental Analysis : Verify C, H, N composition within ±0.3% of theoretical values .

Q. How should researchers design initial biological activity evaluations for this compound?

  • Methodological Answer : Prioritize in vitro assays to screen for target engagement:
  • Receptor Binding : Radioligand displacement assays (e.g., dopamine D₂ or serotonin 5-HT₁A receptors) using rat brain homogenates .
  • Antimicrobial Testing : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus, MIC ≤ 16 µg/mL) .
  • Cytotoxicity : MTT assays in HEK-293 cells to establish IC₅₀ values and selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for derivatives of this compound?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with substituents on the phenylpiperazine (e.g., electron-withdrawing groups at the 4-position) to assess receptor affinity changes .
  • Bioisosteric Replacements : Replace the phenoxy group with thiophenoxy or indole rings to evaluate metabolic stability .
  • Quantitative SAR (QSAR) : Use molecular docking (AutoDock Vina) and CoMFA models to predict binding modes to dopamine receptors .

Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma half-life (e.g., LC-MS/MS) and blood-brain barrier penetration (logBB > 0.3) in rodent models .
  • Metabolite Identification : Use hepatic microsomes to identify Phase I/II metabolites contributing to efficacy loss .
  • Dose-Response Refinement : Adjust dosing regimens (e.g., bid vs. qd) in murine CNS models to align in vivo outcomes with in vitro IC₅₀ values .

Q. What experimental strategies elucidate the compound’s mechanism of action at G protein-coupled receptors (GPCRs)?

  • Methodological Answer :
  • β-Arrestin Recruitment Assays : Use BRET-based systems (e.g., NanoLuc-tagged receptors) to distinguish biased agonism .
  • cAMP Accumulation : Measure intracellular cAMP via HTRF kits to confirm Gi/o vs. Gs coupling .
  • Knockdown Models : CRISPR-Cas9 silencing of specific GPCR subtypes in HEK-293 cells to isolate target receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.